
3-(2,4-Dimethylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C₁₂H₁₆O₂ It is a derivative of butanoic acid, featuring a 2,4-dimethylphenyl group attached to the third carbon of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,4-dimethylbenzene (also known as 2,4-xylene) and butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethylphenyl)butanone or this compound derivatives.
Reduction: Formation of 3-(2,4-Dimethylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(2,4-Dimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- 3-(2,4-Dimethylphenyl)propanoic acid
- 3-(2,4-Dimethylphenyl)pentanoic acid
- 3-(2,4-Dimethylphenyl)hexanoic acid
Uniqueness
3-(2,4-Dimethylphenyl)butanoic acid is unique due to its specific structural configuration, which influences its reactivity and interactions. The presence of the 2,4-dimethylphenyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to other similar compounds.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) |
InChIキー |
CUCQJVVQWKIMJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


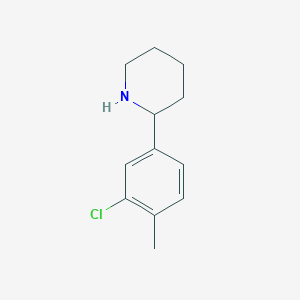


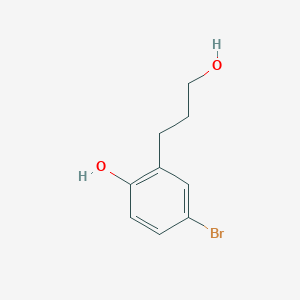


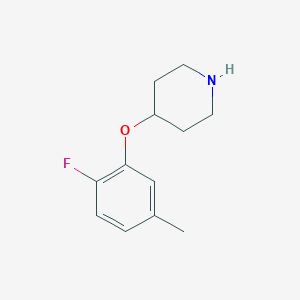
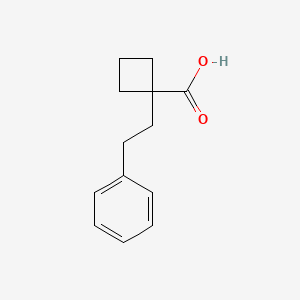
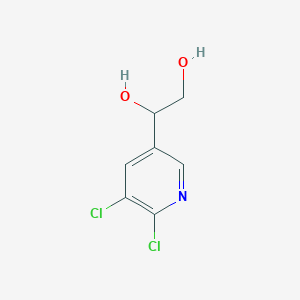

![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)



